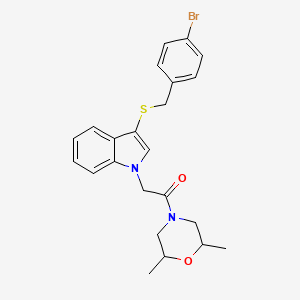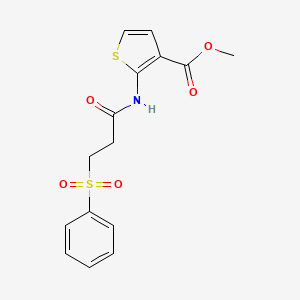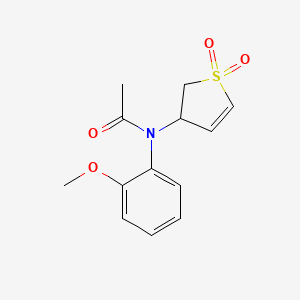
2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-((4-bromobenzyl)thio)-1H-indol-1-yl)-1-(2,6-dimethylmorpholino)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as BBI-1 and has been shown to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Antioxidant Properties
- Research on similar compounds, like derivatives of bromophenols and thiadiazoles, has focused on their synthesis and evaluation of antioxidant properties. These compounds are synthesized through reactions such as bromination, demethylation, and others, and their antioxidant activities are determined through various in vitro assays. The synthesized bromophenols have shown effective antioxidant power, indicating potential applications in medicinal chemistry and drug development for conditions related to oxidative stress (Çetinkaya et al., 2012) (Balaydın et al., 2010).
Antituberculosis and Cytotoxicity Studies
- 3-Heteroarylthioquinoline derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. Some compounds demonstrated significant activity, indicating potential therapeutic applications against tuberculosis. Additionally, cytotoxic effects against mouse fibroblast cell lines were evaluated to determine the safety profile of these compounds (Chitra et al., 2011).
Photolabile Protecting Groups
- Brominated compounds have been explored for their use as photolabile protecting groups, which are sensitive to multiphoton excitation. This application is crucial in the development of light-sensitive drugs that can be activated at specific sites within the body, offering targeted therapeutic effects with minimal side effects (Fedoryak & Dore, 2002).
Antimicrobial Activity
- Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their antimicrobial activity. These compounds exhibit strong activity against specific bacterial strains, suggesting their potential use in developing new antibacterial agents (Nimavat et al., 2004).
Anti-inflammatory Activity
- Novel series of thiophene derivatives, including those with morpholinophenyl groups, have been synthesized and evaluated for anti-inflammatory activity. Certain compounds showed significant activity, indicating their potential as leads for the development of new anti-inflammatory drugs (Helal et al., 2015).
properties
IUPAC Name |
2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN2O2S/c1-16-11-26(12-17(2)28-16)23(27)14-25-13-22(20-5-3-4-6-21(20)25)29-15-18-7-9-19(24)10-8-18/h3-10,13,16-17H,11-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHSOUPJBLUQLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (5R,7S)-5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2910620.png)

![N-benzyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2910623.png)

![N-[3-(2-Fluorophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]but-2-ynamide](/img/structure/B2910628.png)

![8-{4-[(3-Chlorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2910630.png)
![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/structure/B2910631.png)



![1-ethyl-5-{[isopropyl(methyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2910640.png)

![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]prop-2-enamide](/img/structure/B2910643.png)